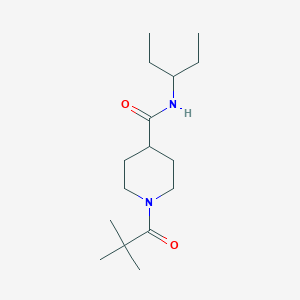![molecular formula C21H26N2O3 B4716300 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4716300.png)
2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide, also known as MMB-2201, is a synthetic cannabinoid that acts as a potent agonist at the CB1 and CB2 receptors. It was first synthesized in 2014 by a team of researchers at the pharmaceutical company Pfizer. MMB-2201 has gained attention in the scientific community due to its potential therapeutic applications and its use as a research tool in the study of the endocannabinoid system.
Mécanisme D'action
2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. When 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide binds to these receptors, it can activate a variety of signaling pathways that ultimately lead to changes in cellular activity and physiological processes.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has been shown to have a variety of biochemical and physiological effects. For example, it can stimulate the release of dopamine, a neurotransmitter that plays a critical role in reward and motivation. It can also suppress the release of glutamate, a neurotransmitter that is involved in learning and memory. Additionally, 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide can modulate the activity of various ion channels, which can affect cellular excitability and signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of endocannabinoid signaling in a more targeted and specific way. However, one limitation of using 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several directions for future research on 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide. For example, researchers could investigate its potential therapeutic applications in the treatment of conditions such as chronic pain and anxiety. Additionally, researchers could explore the effects of 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide on other signaling pathways and ion channels to gain a more comprehensive understanding of its mechanisms of action. Finally, researchers could investigate the potential for developing more selective and potent agonists for the CB1 and CB2 receptors based on the structure of 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide.
In conclusion, 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications and its use as a research tool in the study of the endocannabinoid system. Its potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for studying the effects of endocannabinoid signaling, but its potential for off-target effects must be taken into consideration. Future research on 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide could lead to new insights into the mechanisms underlying physiological processes and the development of new therapeutic agents.
Applications De Recherche Scientifique
2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has been used as a research tool in the study of the endocannabinoid system, which plays a critical role in regulating a variety of physiological processes such as pain sensation, appetite, and mood. By acting as an agonist at the CB1 and CB2 receptors, 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide can help researchers better understand the mechanisms underlying these processes.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-4-3-5-20(14-16)26-17(2)21(24)22-15-18-6-8-19(9-7-18)23-10-12-25-13-11-23/h3-9,14,17H,10-13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODVVHBKPDMYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4716236.png)
![1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B4716240.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4716248.png)
![2-{4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4716254.png)
![5-methyl-N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4716257.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4716267.png)
![[6-(3,4-dichlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4716271.png)


![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716290.png)
![N-methyl-3-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4716306.png)
![N-[4-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4716309.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate](/img/structure/B4716333.png)